molecular formula C11H20N2O2 B580886 (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate CAS No. 370880-09-4

(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Cat. No. B580886
CAS RN: 370880-09-4
M. Wt: 212.293
InChI Key: OIKZNKIPPFFTKA-BDAKNGLRSA-N
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Description

(3aR,6aR)-Tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (THPC) is a heterocyclic compound that is composed of two fused rings, a five-membered pyrrole ring and a four-membered pyrrolidine ring. It is a highly versatile compound that has been used in numerous scientific research applications due to its unique properties. THPC is a white to slightly yellow powder that is soluble in water. It is a relatively stable compound that is not easily degraded or oxidized, making it ideal for use in a variety of laboratory experiments.

Scientific Research Applications

Efficient Synthesis for Pharmacological Intermediates

A study outlined an efficient synthesis process for a closely related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, emphasizing its importance as a pharmacophore in diverse pharmacological activities. This process is highlighted for its cost-effectiveness and scalability, making it viable for commercial synthesis (Bahekar et al., 2017).

Chemical Transformations and Synthesis

Research on the synthesis of pyrrolo[3,2-d]isoxazoles from 1H-pyrrol-2,3-diones and nitrones demonstrates the compound's utility in creating structurally diverse molecules with potential biological activity (Moroz et al., 2018).

Optimization for Receptor Agonist Intermediates

Another application involves the optimization of the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate. This compound serves as an important intermediate for nicotinic acetylcholine receptor agonists, showcasing the role of such chemicals in developing neurological therapeutics (Jarugu et al., 2018).

Molecular Structure and Hydrogen Bonding

The study of hydrogen-bonded sheets formed by methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates reveals intricate details about the molecular structure and potential for forming solid-state materials or pharmaceutical formulations (Quiroga et al., 2013).

Organocatalyzed Synthesis

Research into organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate explores new methodologies for creating complex molecules, potentially leading to new drug discoveries (Hozjan et al., 2023).

Mechanism of Action

Target of Action

The primary targets of “(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate” are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name

tert-butyl (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKZNKIPPFFTKA-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652403
Record name tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370880-09-4, 1018443-32-7
Record name tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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